molecular formula C16H16ClNO2S2 B2917068 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine CAS No. 1181465-30-4

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine

Cat. No.: B2917068
CAS No.: 1181465-30-4
M. Wt: 353.88
InChI Key: RUCOMNUTRKFHHB-UHFFFAOYSA-N
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Description

1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine is a chemical compound of interest in organic and medicinal chemistry research. It features a pyrrolidine ring substituted at the 1-position with a (E)-2-(4-chlorophenyl)ethenylsulfonyl group and at the 2-position with a thiophene ring. This molecular architecture incorporates two privileged structures in drug discovery: the sulfonamide and the heteroaromatic thiophene . Thiophene derivatives are recognized for their wide range of therapeutic properties, including anti-inflammatory, anti-microbial, anti-fungal, and anti-cancer activities, making them a significant scaffold in medicinal chemistry . Compounds with a 1-(arylsulfonyl)pyrrolidine core, closely related to this reagent, are utilized as intermediates in synthetic organic chemistry. For instance, they can undergo acid-catalyzed reactions with phenols to form novel 1-(arylsulfonyl)pyrrolidines, demonstrating their utility in constructing diverse chemical libraries for biological screening . The presence of the sulfonyl group and the chlorophenyl moiety is a common feature in molecules with biological activity, as seen in other research compounds that target enzymes like coagulation factor X . This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S2/c17-14-7-5-13(6-8-14)9-12-22(19,20)18-10-1-3-15(18)16-4-2-11-21-16/h2,4-9,11-12,15H,1,3,10H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCOMNUTRKFHHB-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C=CC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN3O2SC_{16}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 353.83 g/mol. The compound features a pyrrolidine ring, a thiophene moiety, and a sulfonyl group, contributing to its biological activity.

1. Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In a study evaluating its efficacy against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

The compound showed strong inhibitory effects against Salmonella typhi and Bacillus subtilis, making it a potential candidate for developing new antibacterial agents .

2. Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. It demonstrated significant cytotoxicity against several cancer cell lines, including breast and renal cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study conducted on human breast cancer cell lines reported an IC50 value of approximately 15 µM for this compound, indicating its effectiveness in inhibiting cancer cell growth compared to standard chemotherapeutic agents .

3. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease:

EnzymeIC50 (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

These results suggest that the compound could be beneficial in treating conditions related to cholinergic dysfunction and as a potential agent for managing urea-related disorders .

The biological activities of this compound are believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide group may interact with the active sites of enzymes, leading to reduced activity.
  • Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptotic Pathways Activation: It may activate intrinsic apoptotic pathways, leading to cancer cell death.

Comparison with Similar Compounds

Structural Features

The compound 3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-4-(4-methylphenylsulfanyl)-1H-pyrazole (hereafter Compound A ) serves as a relevant comparator . Key differences include:

Parameter Target Compound Compound A
Core Structure Pyrrolidine (saturated 5-membered ring) Pyrazole (unsaturated, N-containing 5-membered ring)
Substituents -SO₂-(E)-C₆H₄Cl, -C₄H₃S -SC₆H₄CH₃, dual -Cl-C₆H₄ groups
Planarity Non-planar (puckered pyrrolidine) Planar pyrazole (max deviation: 0.002 Å)
Aromatic Interactions Thiophene π-system Dual chlorophenyl and methylphenyl groups
  • Electronic Effects : The sulfonyl group in the target compound enhances electrophilicity compared to the sulfanyl groups in Compound A , which are less electron-withdrawing.
  • Steric Constraints : The pyrrolidine ring’s puckering introduces steric hindrance absent in Compound A ’s planar pyrazole core.

Crystallographic and Packing Behavior

Compound A crystallizes in a monoclinic system (space group P21/n) with β = 96.402°, Z = 4, and a unit cell volume of 2737.69 ų . Its packing is stabilized by weak C-H···π interactions (e.g., C33-H33C···Cg3 and C9-H9···Cg5) and van der Waals forces.

Pharmacological Relevance

Pyrazole derivatives like Compound A are well-documented for their pharmacological activities, including antimicrobial and anti-inflammatory properties . The target compound’s thiophene moiety, common in bioactive molecules (e.g., kinase inhibitors), and its sulfonyl group—a feature of COX-2 inhibitors—suggest divergent therapeutic pathways. However, empirical studies are required to validate these hypotheses.

Research Implications and Limitations

While Compound A ’s structural data are robustly characterized , the target compound’s lack of reported crystallographic parameters limits direct comparisons. Future work should prioritize:

Single-crystal X-ray diffraction studies to resolve bond lengths, angles, and packing motifs.

Computational modeling (e.g., DFT) to assess electronic properties and reactivity.

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